

# An In-depth Technical Guide to Fingolimod Palmitate Amide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Fingolimod Palmitate Amide*

CAS No.: 1242271-26-6

Cat. No.: B601838

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This guide provides a comprehensive technical overview of **Fingolimod Palmitate Amide**, a key derivative of the immunomodulatory drug Fingolimod (FTY720). Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, biological significance, and application in the study of sphingosine-1-phosphate (S1P) receptor signaling.

## Introduction: A Tool for S1P Receptor Research

**Fingolimod Palmitate Amide** is a chemically modified analog of Fingolimod, an established medication for treating relapsing-remitting multiple sclerosis.[1][2] It is synthesized through the amidation of Fingolimod with palmitic acid, a long-chain fatty acid.[3] This structural modification, replacing the primary amine with a lipophilic amide, significantly alters the molecule's physicochemical properties.[3] Consequently, **Fingolimod Palmitate Amide** serves as a critical research tool for investigating structure-activity relationships (SAR), metabolic pathways, and the nuanced modulation of the sphingosine-1-phosphate (S1P) receptor system.[3] Its primary role is not as a therapeutic agent itself, but as a high-quality impurity standard and reference compound for analytical method development and advanced pharmacological studies.[1][4]

## Core Molecular and Chemical Properties

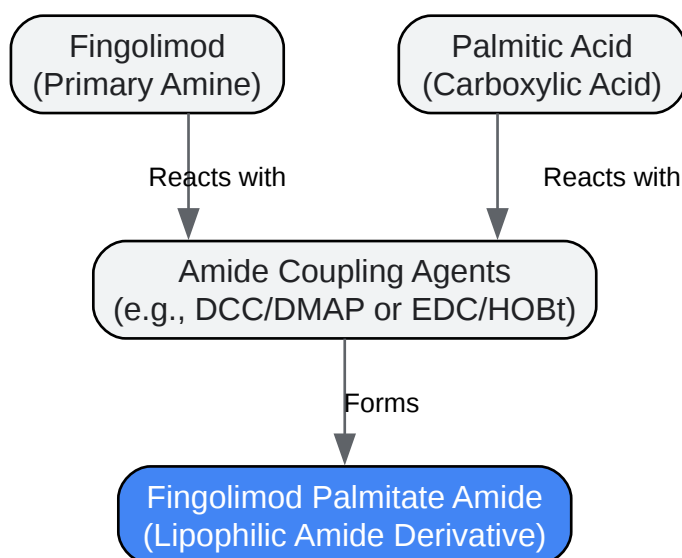
The fundamental characteristics of **Fingolimod Palmitate Amide** are summarized below. This data is essential for accurate experimental design, analytical characterization, and computational modeling.

Property	Value	Source
Molecular Formula	C <sub>35</sub> H <sub>63</sub> NO <sub>3</sub>	[2][3][4][5][6]
Molecular Weight	545.88 g/mol	[2][3][5][7]
IUPAC Name	N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]hexadecanamide	[8]
CAS Number	1242271-26-6	[1][2][3][4][5][6]
Canonical SMILES	<chem>CCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO</chem>	[8]

## Synthesis and Structural Rationale

The synthesis of **Fingolimod Palmitate Amide** is a direct amidation reaction. This process covalently links the hydrophilic amino-alcohol head of Fingolimod with the hydrophobic tail of palmitic acid.

Causality of the Experimental Choice: The selection of palmitic acid for this modification is deliberate. As a common 16-carbon saturated fatty acid, its inclusion creates a significantly more lipophilic molecule compared to the parent Fingolimod. This change is hypothesized to influence the compound's interaction with lipid-rich environments, such as cell membranes and the blood-brain barrier.[3] Researchers utilize this derivative to probe how such modifications impact metabolic stability, tissue distribution, and receptor binding affinity.[3]



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Caption: Conceptual workflow for the synthesis of **Fingolimod Palmitate Amide**.

## Biological Context: The Fingolimod Signaling Pathway

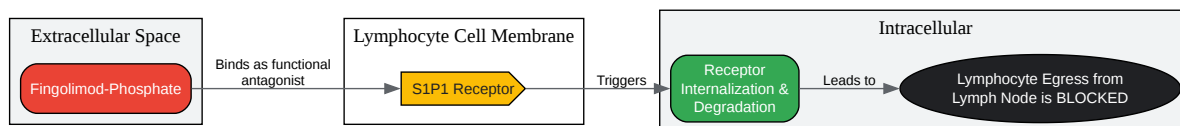
To appreciate the utility of **Fingolimod Palmitate Amide**, one must first understand the mechanism of its parent compound, Fingolimod. Fingolimod is a prodrug that requires in vivo phosphorylation to become biologically active.[3]

Mechanism of Action:

- Phosphorylation: Upon administration, Fingolimod is phosphorylated by sphingosine kinases (primarily SPHK2) to form Fingolimod-phosphate (Fingolimod-P).[9][10]
- S1P Receptor Modulation: Fingolimod-P acts as a potent modulator, and functional antagonist, of sphingosine-1-phosphate receptors, particularly S1P<sub>1</sub>. [3][11]
- Receptor Internalization: Binding of Fingolimod-P to S1P<sub>1</sub> on the surface of lymphocytes triggers the internalization and degradation of the receptor.[11][12]
- Lymphocyte Sequestration: The loss of surface S1P<sub>1</sub> renders lymphocytes unresponsive to the natural S1P gradient that guides their exit from secondary lymphoid organs. This

effectively traps them within the lymph nodes.[11][13]

- Immunosuppression: By sequestering lymphocytes, Fingolimod reduces the infiltration of autoreactive immune cells into the central nervous system (CNS), thereby mitigating the inflammatory damage characteristic of multiple sclerosis.[3][13]



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Caption: Fingolimod's mechanism of action via S1P1 receptor antagonism.

Research Implications for the Palmitate Amide Derivative: The creation of **Fingolimod Palmitate Amide** allows scientists to explore critical questions. Does the amide bond get cleaved in vivo to release Fingolimod, making it a prodrug of a prodrug? Or does the molecule possess its own unique, intrinsic activity at S1P receptors or other lipid-sensing receptors? Its increased lipophilicity may also alter its distribution into the CNS, providing a tool to study the direct neurobiological effects of S1P modulation.[3][10]

## Experimental Applications and Protocols

**Fingolimod Palmitate Amide** is primarily used in non-therapeutic, laboratory settings. Its applications are crucial for both quality assurance in drug manufacturing and for fundamental research.

## Application in Structure-Activity Relationship (SAR) Studies

By comparing the biological activity (e.g., receptor binding affinity, functional antagonism) of Fingolimod, Fingolimod-P, and **Fingolimod Palmitate Amide**, researchers can dissect the importance of the primary amine and the effects of lipophilic modifications on receptor

interaction. This is a cornerstone of medicinal chemistry, guiding the design of next-generation S1P modulators with potentially improved selectivity or pharmacokinetic profiles.[3]

## Use as an Analytical Reference Standard

In the pharmaceutical industry, ensuring the purity of an active pharmaceutical ingredient (API) like Fingolimod is paramount. **Fingolimod Palmitate Amide** can be used as a certified reference standard for:

- Analytical Method Development: To create and optimize chromatographic methods (e.g., HPLC, LC-MS) capable of separating Fingolimod from its potential impurities and derivatives.
- Method Validation: To confirm that analytical methods are accurate, precise, and specific for quantifying Fingolimod and detecting impurities like the palmitate amide.[4]
- Quality Control (QC): For routine testing of Fingolimod batches to ensure they meet regulatory purity standards.[4]

## Conceptual Protocol: Competitive Radioligand Binding Assay

This protocol outlines a self-validating system to determine the binding affinity of **Fingolimod Palmitate Amide** for the S1P<sub>1</sub> receptor, a foundational experiment in its pharmacological characterization.

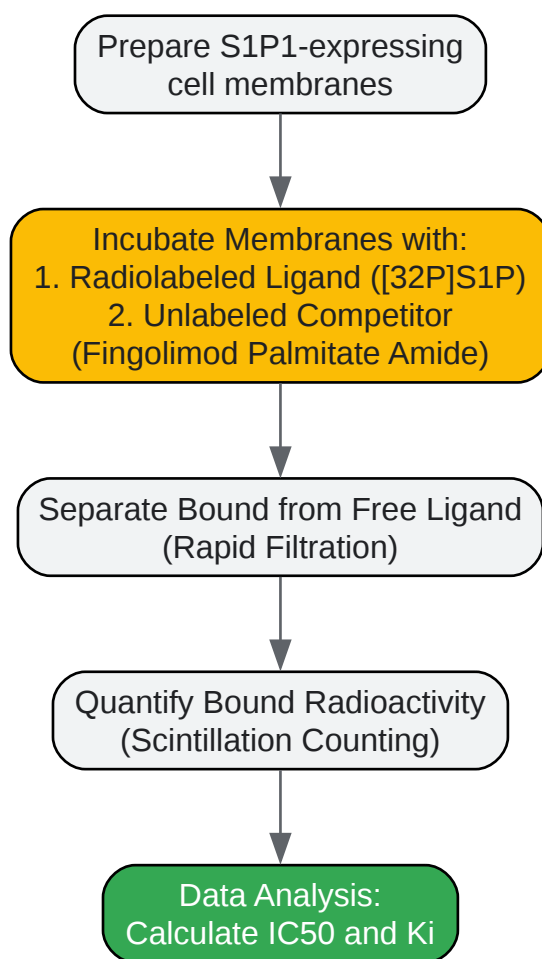
Objective: To determine the inhibitory constant (K<sub>i</sub>) of **Fingolimod Palmitate Amide** for the S1P<sub>1</sub> receptor.

Methodology:

- Preparation: Use a cell line stably overexpressing the human S1P<sub>1</sub> receptor. Prepare cell membrane fractions via homogenization and centrifugation.
- Assay Setup: In a 96-well plate, combine:
  - A fixed concentration of a radiolabeled S1P<sub>1</sub> ligand (e.g., [<sup>32</sup>P]S1P).

- A fixed amount of the S1P<sub>1</sub> receptor-expressing cell membranes.
- Increasing concentrations of the unlabeled competitor (the "cold" ligand), which in this case would be **Fingolimod Palmitate Amide**. Control wells will contain Fingolimod-P as a known high-affinity binder.
- Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
- Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The resulting sigmoidal curve is used to calculate the IC<sub>50</sub> (the concentration of competitor that inhibits 50% of specific binding). The K<sub>i</sub> is then derived from the IC<sub>50</sub> using the Cheng-Prusoff equation.

Trustworthiness through Self-Validation: The protocol is self-validating by including a positive control (unlabeled S1P or Fingolimod-P) and a negative control (a compound known not to bind S1P<sub>1</sub>). The results for these controls must fall within established ranges for the assay to be considered valid, ensuring the data for the test compound (**Fingolimod Palmitate Amide**) is trustworthy.



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Caption: Workflow for a competitive radioligand binding assay.

## Conclusion

**Fingolimod Palmitate Amide** is more than a mere impurity; it is a sophisticated chemical probe essential for advancing our understanding of S1P receptor pharmacology. Its unique lipophilic character, derived from the conjugation of Fingolimod to palmitic acid, provides a valuable tool for drug developers and research scientists. By enabling detailed investigations into structure-activity relationships, metabolism, and pharmacokinetics, and by serving as a critical analytical standard, **Fingolimod Palmitate Amide** plays a vital role in the ongoing effort to develop safer and more effective immunomodulatory therapies.

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- [To cite this document: BenchChem. \[An In-depth Technical Guide to Fingolimod Palmitate Amide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b601838/docs#an-in-depth-technical-guide-to-fingolimod-palmitate-amide\]](#)

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